molecular formula C8H8BrNO2 B596135 Methyl 3-bromo-5-methylpicolinate CAS No. 1228880-68-9

Methyl 3-bromo-5-methylpicolinate

Cat. No. B596135
M. Wt: 230.061
InChI Key: WBEKRCUPWRCRGA-UHFFFAOYSA-N
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Description

“Methyl 3-bromo-5-methylpicolinate” is a chemical compound with the molecular formula C8H8BrNO2 . It is also known by its IUPAC name, methyl 3-bromo-5-methyl-2-pyridinecarboxylate .


Molecular Structure Analysis

The molecular structure of “Methyl 3-bromo-5-methylpicolinate” consists of a pyridine ring substituted with a bromine atom, a methyl group, and a methyl ester group . The InChI code for this compound is 1S/C8H8BrNO2/c1-5-3-6 (9)7 (10-4-5)8 (11)12-2/h3-4H,1-2H3 .


Physical And Chemical Properties Analysis

“Methyl 3-bromo-5-methylpicolinate” has a molecular weight of 230.06 g/mol . It is a solid or liquid at room temperature . The compound has a computed XLogP3-AA value of 2.1, indicating its relative lipophilicity . It has zero hydrogen bond donors and three hydrogen bond acceptors .

Scientific Research Applications

Efficient Synthesis of Pyrrolo[2,3-d]pyrimidines

A study demonstrates the use of copper/6-methylpicolinic acid catalyzed coupling reactions for the efficient synthesis of pyrrolo[2,3-d]pyrimidines, showcasing the potential of pyridine derivatives in constructing complex heterocyclic structures. This method allows the introduction of various functional groups, highlighting the versatility of pyridine-based intermediates in synthetic chemistry (Jiang et al., 2015).

Antimicrobial and Anti-inflammatory Applications

Research into novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols underlines the antimicrobial and anti-inflammatory potential of compounds derived from pyridine intermediates. These compounds showed potent activity against a variety of bacterial strains and pathogenic fungi, as well as dose-dependent anti-inflammatory activity in animal models (Al-Abdullah et al., 2014).

Asymmetric Synthesis of Antiinflammatory Alkaloids

The asymmetric synthesis of CJ-14877, a potent anti-inflammatory methyl picolinate alkaloid, and its enantiomer from methyl 5-bromopicolinate demonstrates the critical role of pyridine derivatives in the synthesis of biologically active molecules. This method involves microwave-assisted Suzuki coupling reactions, emphasizing the strategic use of pyridine intermediates in medicinal chemistry (Aoyagi et al., 2009).

Supramolecular Chemistry

Copper(II) complexes with 6-methylpicolinic and 6-bromopicolinic acid were synthesized and characterized, revealing insights into the construction of supramolecular architectures. These complexes were studied for their spectroscopic, thermal, and magnetic properties, showcasing the potential of pyridine derivatives in the development of coordination compounds with interesting physical properties (Kukovec et al., 2008).

Safety And Hazards

“Methyl 3-bromo-5-methylpicolinate” is associated with some safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H319 (causes serious eye irritation) and H317 (may cause an allergic skin reaction) . Precautionary statements include P305+P351+P338 (if in eyes, rinse cautiously with water for several minutes; remove contact lenses if present and easy to do; continue rinsing) and P280 (wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

methyl 3-bromo-5-methylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-5-3-6(9)7(10-4-5)8(11)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBEKRCUPWRCRGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678751
Record name Methyl 3-bromo-5-methylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-5-methylpicolinate

CAS RN

1228880-68-9
Record name Methyl 3-bromo-5-methylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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